2,4-Dihydrochromeno[4,3-c]pyrazole
Overview
Description
The compound 2,4-Dihydrochromeno[4,3-c]pyrazole is a heterocyclic scaffold that is not directly discussed in the provided papers. However, related compounds such as 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole and 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones have been studied for their biological activities and chemical properties. The former has been shown to inhibit DNA synthesis in animal cells, which suggests potential as a drug for controlling cell proliferation . The latter has been synthesized through a multicomponent reaction and exhibits antibacterial activity, indicating its potential in developing new antibacterial agents .
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions, which are efficient methods for constructing complex molecules from simpler precursors. For instance, the synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones involves the reaction of 3-aminopyrazol-5-ones with substituted salicylic aldehydes and acetylacetic ester . This method could potentially be adapted for the synthesis of 2,4-Dihydrochromeno[4,3-c]pyrazole by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-Dihydrochromeno[4,3-c]pyrazole, such as 2-alkoxy-4-phenyl-2,3-dihydropyran[2,3-c]pyrazoles, has been analyzed for conformational equilibria. The study of these compounds reveals that steric interactions and the anomeric effect play significant roles in determining their conformational preferences . These findings could be relevant to the conformational analysis of 2,4-Dihydrochromeno[4,3-c]pyrazole, as similar intramolecular forces may influence its structure.
Chemical Reactions Analysis
The chemical reactions of related heterocyclic compounds often involve interactions with biological molecules. For example, 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole inhibits DNA synthesis in animal cells, and this effect is modulated by nucleosides such as deoxyguanosine and deoxycytidine . These interactions suggest that 2,4-Dihydrochromeno[4,3-c]pyrazole may also participate in selective chemical reactions with biomolecules, which could be explored for therapeutic applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,4-Dihydrochromeno[4,3-c]pyrazole are not directly reported in the provided papers, the properties of structurally related compounds can offer insights. For example, the conformational analysis of 2-alkoxy-4-phenyl-2,3-dihydropyran[2,3-c]pyrazoles provides information on how substituents and heteroatoms affect the physical properties of these molecules . Additionally, the antibacterial activity of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones indicates that these compounds have chemical properties that enable them to interact with bacterial cells . These studies suggest that 2,4-Dihydrochromeno[4,3-c]pyrazole may have unique physical and chemical properties that could be elucidated through further research.
Scientific Research Applications
Antitumor Activity
A study conducted by Chen et al. (2012) synthesized a series of 1,4-diaryl-1,4-dihydrochromeno[4,3-c]pyrazoles and tested them for antitumor activities against MCF-7 and HL-60 cells. Among these compounds, 1,4-bis(4-chlorophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole demonstrated potent antitumor activity in vitro, with minimum IC50 values of 25.31 μg mL−1 and 13.86 μg mL−1 against MCF-7 and HL-60 cells respectively (Chen, Wang, & Su, 2012).
Synthetic Applications
- Anionic Annelation Techniques : Pawlas et al. (2001) developed novel anionic annelation tactics for constructing fused heteroaromatic frameworks, which included the synthesis of 1,4-dihydrochromeno[4,3-c]pyrazoles. This method extended the synthesis technique for various substituted compounds (Pawlas, Vedsø, Jakobsen, Huusfeldt, & Begtrup, 2001).
- One-Pot Synthesis : A study by Sadat-Ebrahimi et al. (2016) described the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridines using a simple, efficient one-pot, three-component procedure. This synthesis involved the use of a heterogeneous nanoporous acid catalyst (Sadat-Ebrahimi, Katebi, Pirali-Hamedani, Moghimi, Yahya‐Meymandi, Mahdavi, Shafiee, & Foroumadi, 2016).
Safety And Hazards
The safety data sheet for pyrazole, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Future Directions
The synthesis of pyrazole derivatives, including 2,4-Dihydrochromeno[4,3-c]pyrazole, has seen significant progress in recent years, particularly with the integration of green methodologies. Future research directions include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
properties
IUPAC Name |
1,4-dihydrochromeno[4,3-c]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)10-7(6-13-9)5-11-12-10/h1-5H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESSNIBRKZKEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319586 | |
Record name | 1,4-dihydrochromeno[4,3-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820411 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,4-Dihydrochromeno[4,3-c]pyrazole | |
CAS RN |
74618-03-4 | |
Record name | 1,4-dihydrochromeno[4,3-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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